2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
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Overview
Description
2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound featuring multiple functional groups, including a benzoimidazole ring, a pyridine ring, a thioether linkage, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzoimidazole core. One common approach is to react o-phenylenediamine with an aldehyde or ketone to form the benzoimidazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: : The pyridine ring can be reduced to form a piperidine derivative.
Substitution: : The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: : Using nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of piperidine derivatives.
Substitution: : Formation of amides or esters.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It has shown potential as an antitumor agent in preliminary studies.
Industry: : It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not fully understood, but it likely involves interactions with specific molecular targets and pathways. For example, the benzoimidazole ring may interact with enzymes or receptors, leading to biological effects. Further research is needed to elucidate the precise mechanisms.
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds include other benzoimidazole derivatives, pyridine derivatives, and thioether-containing compounds. the presence of the tetrahydrofuran-2-ylmethyl group and the specific arrangement of these groups sets this compound apart.
List of Similar Compounds
Benzimidazole derivatives: : Various compounds containing the benzoimidazole ring.
Pyridine derivatives: : Compounds with pyridine rings in different positions.
Thioether-containing compounds: : Compounds with sulfur atoms bonded to two carbon atoms.
Properties
IUPAC Name |
2-[3-(1H-benzimidazol-2-yl)pyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c24-17(21-11-13-5-4-10-25-13)12-26-19-14(6-3-9-20-19)18-22-15-7-1-2-8-16(15)23-18/h1-3,6-9,13H,4-5,10-12H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGUDAGRDWWVBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSC2=C(C=CC=N2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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